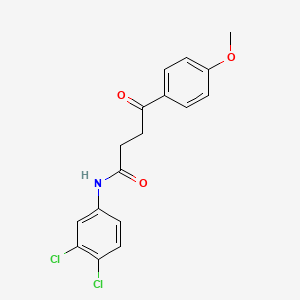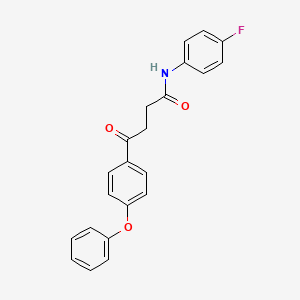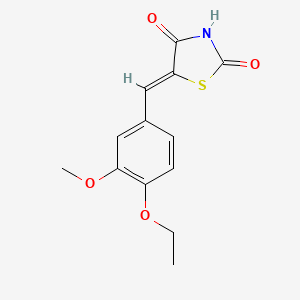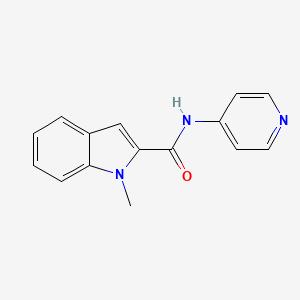![molecular formula C12H20ClN5O2 B3484034 1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B3484034.png)
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride
描述
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride, also known as Pentoxifylline, is a methylxanthine derivative that has been used for various medical purposes. It was first synthesized in the 1960s by Hoechst AG, a German pharmaceutical company. Pentoxifylline has been used to treat various diseases such as peripheral vascular disease, diabetic neuropathy, and Alzheimer's disease. It has also been used in scientific research for its potential therapeutic effects.
作用机制
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene's mechanism of action is not fully understood. It is known to inhibit phosphodiesterase, which increases cyclic AMP levels in cells. It also inhibits TNF-alpha production, which is a pro-inflammatory cytokine. These actions may contribute to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has been shown to have various biochemical and physiological effects. It has been shown to increase blood flow, improve oxygenation, and decrease platelet aggregation. It has also been shown to decrease inflammation and oxidative stress.
实验室实验的优点和局限性
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations. 1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it difficult to maintain a consistent concentration over time.
未来方向
There are several future directions for research on 1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in animal models of the disease, and there is interest in studying its effects in humans. Another area of interest is its potential use in the treatment of liver disease. It has been shown to have anti-inflammatory and antioxidant effects in the liver, and there is interest in studying its effects in humans with liver disease. Finally, there is interest in studying its effects on cancer. It has been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of certain types of cancer.
科学研究应用
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has been used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, liver disease, and cancer.
属性
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-methyl-7H-purine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2.ClH/c1-4-16(5-2)6-7-17-11(18)9-10(14-8-13-9)15(3)12(17)19;/h8H,4-7H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINULKBDKVXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(N=CN2)N(C1=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3483954.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3483958.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3483961.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3483978.png)

![N-(3-chloro-4-fluorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483988.png)
![ethyl 2-{[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3483991.png)
![3-chloro-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483996.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3484021.png)
![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3484025.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3484029.png)